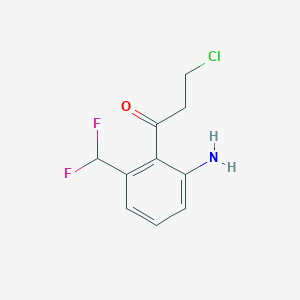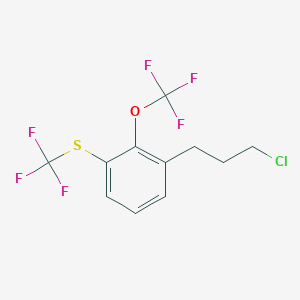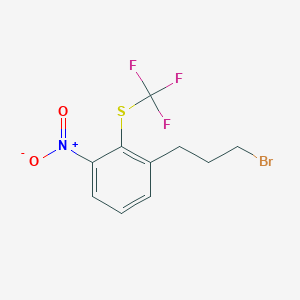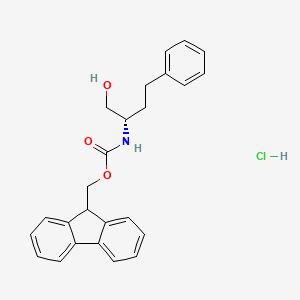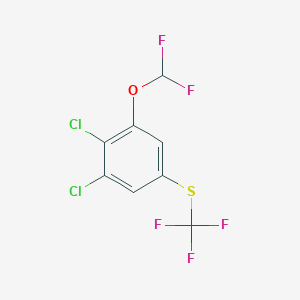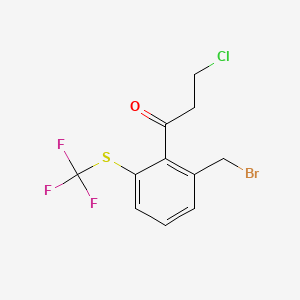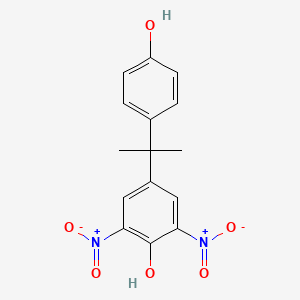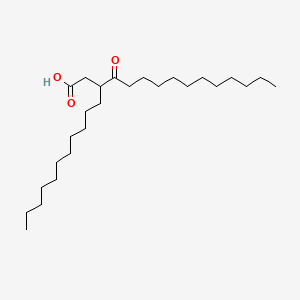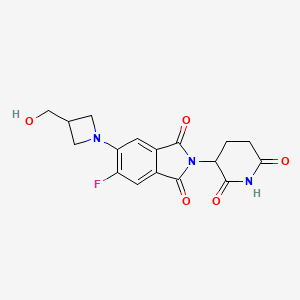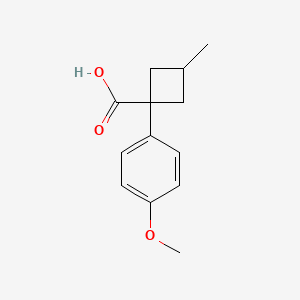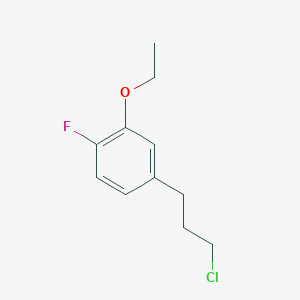
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-4-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
科学的研究の応用
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Pharmaceuticals: May serve as a precursor for the synthesis of biologically active compounds.
Chemical Engineering: Utilized in the study of reaction mechanisms and the development of new catalytic processes.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms, leading to the formation of alcohols or dechlorinated products.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-4-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Chloropropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. The presence of the ethoxy group enhances its solubility in organic solvents, while the fluorine atom can influence its reactivity and stability. This combination of properties makes it a valuable compound for various applications in organic synthesis and materials science.
特性
分子式 |
C11H14ClFO |
|---|---|
分子量 |
216.68 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-ethoxy-1-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
QIZDHYZEVXVFFB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CCCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


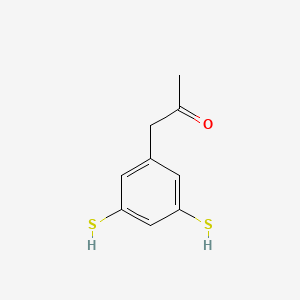
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
